CYP3A4 Inhibition: Allocryptopine vs. Berberine vs. Sanguinarine Head-to-Head Comparison
In a direct comparative study employing recombinant human CYP3A4 and the testosterone 6β-hydroxylation assay, allocryptopine demonstrated an IC50 of 240 μM, which is 1.67-fold less potent than berberine (IC50 = 400 μM) and 240-fold less potent than sanguinarine (IC50 = 1.0 μM) [1]. This quantitative ranking establishes allocryptopine as a moderate CYP3A4 inhibitor within the isoquinoline alkaloid class, with significantly reduced inhibitory liability compared to the benzophenanthridine alkaloid sanguinarine.
| Evidence Dimension | CYP3A4 inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 240 μM |
| Comparator Or Baseline | Berberine IC50 = 400 μM; Sanguinarine IC50 = 1.0 μM |
| Quantified Difference | 1.67-fold less potent than berberine; 240-fold less potent than sanguinarine |
| Conditions | Recombinant human CYP3A4, testosterone 6β-hydroxylation assay |
Why This Matters
This data informs drug-drug interaction risk assessment, enabling researchers to select allocryptopine over sanguinarine when minimal CYP3A4 inhibition is required for in vitro or in vivo experimental designs.
- [1] Vrba J, Vrublova E, Modriansky M, Ulrichova J. (2011). Protopine and allocryptopine increase mRNA levels of cytochromes P450 1A in human hepatocytes and HepG2 cells independently of AhR. Toxicology Letters, 203(2), 135-141. View Source
